molecular formula C30H22O11 B12842579 2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione

2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione

Cat. No.: B12842579
M. Wt: 558.5 g/mol
InChI Key: BTRRHXATSDHYNW-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-2’-(4-hydroxyphenyl)-[3,8’-bichroman]-4,4’-dione is a complex organic compound known for its multiple hydroxyl groups and unique bichroman structure. This compound is of significant interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-2’-(4-hydroxyphenyl)-[3,8’-bichroman]-4,4’-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic precursors under controlled conditions. The reaction often requires catalysts such as Lewis acids or bases to facilitate the formation of the bichroman structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of high-purity reagents and stringent control of reaction parameters is crucial to ensure the consistency and quality of the final product. Advanced purification methods such as recrystallization or chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into less oxidized forms.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they may be replaced by other functional groups through nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of polyphenolic structures in various chemical environments.

Biology

Biologically, 2-(3,4-Dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-2’-(4-hydroxyphenyl)-[3,8’-bichroman]-4,4’-dione is investigated for its potential antioxidant properties. Its multiple hydroxyl groups can scavenge free radicals, making it a candidate for studies related to oxidative stress and cellular protection.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its antioxidant activity suggests possible applications in treating diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.

Industry

Industrially, this compound may be used in the development of new materials or as an additive in products requiring antioxidant properties. Its stability and reactivity make it suitable for various applications in the chemical and pharmaceutical industries.

Mechanism of Action

The mechanism by which 2-(3,4-Dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-2’-(4-hydroxyphenyl)-[3,8’-bichroman]-4,4’-dione exerts its effects is primarily through its antioxidant activity. The compound can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This activity involves molecular targets such as reactive oxygen species (ROS) and pathways related to cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant properties but a different structural framework.

    Epigallocatechin gallate (EGCG): Found in green tea, known for its potent antioxidant activity.

    Resveratrol: A polyphenolic compound with antioxidant and anti-inflammatory properties.

Uniqueness

What sets 2-(3,4-Dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-2’-(4-hydroxyphenyl)-[3,8’-bichroman]-4,4’-dione apart is its bichroman structure, which provides a unique arrangement of hydroxyl groups. This structure may confer distinct reactivity and stability compared to other polyphenolic compounds, making it a valuable subject for further research and application development.

Properties

Molecular Formula

C30H22O11

Molecular Weight

558.5 g/mol

IUPAC Name

8-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H22O11/c31-14-4-1-12(2-5-14)22-11-21(38)24-19(36)10-20(37)26(30(24)40-22)27-28(39)25-18(35)8-15(32)9-23(25)41-29(27)13-3-6-16(33)17(34)7-13/h1-10,22,27,29,31-37H,11H2

InChI Key

BTRRHXATSDHYNW-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)C6=CC=C(C=C6)O

Origin of Product

United States

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